molecular formula C11H14ClNO B13282411 N-(4-chlorophenyl)-2-methyloxolan-3-amine

N-(4-chlorophenyl)-2-methyloxolan-3-amine

Cat. No.: B13282411
M. Wt: 211.69 g/mol
InChI Key: DVDGSDMKUKPZNY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-methyloxolan-3-amine is a chemical compound that belongs to the class of oxolane derivatives It features a 4-chlorophenyl group attached to an oxolane ring, which is further substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with 2-methyloxirane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-methyloxolan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-methyloxolan-3-amine: shares similarities with other oxolane derivatives, such as:

Uniqueness

    This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group with an oxolane ring makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H14ClNO/c1-8-11(6-7-14-8)13-10-4-2-9(12)3-5-10/h2-5,8,11,13H,6-7H2,1H3

InChI Key

DVDGSDMKUKPZNY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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